tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
CAS No.: 1818847-51-6
Cat. No.: VC2601440
Molecular Formula: C9H18ClFN2O2
Molecular Weight: 240.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1818847-51-6 |
|---|---|
| Molecular Formula | C9H18ClFN2O2 |
| Molecular Weight | 240.7 g/mol |
| IUPAC Name | tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9;/h11H,4-6H2,1-3H3,(H,12,13);1H |
| Standard InChI Key | MCWBATRVKUSBMH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CNC1)F.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CNC1)F.Cl |
Introduction
Chemical Properties and Structure
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is characterized by its specific molecular structure combining several key functional groups. The compound contains a three-membered azetidine ring with a fluorine atom at position 3, a methyl carbamate group, and a tert-butyl protecting group. These structural elements contribute to its unique chemical reactivity and potential biological activity.
Physicochemical Properties
The compound possesses several distinctive physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Below is a comprehensive data table outlining these properties:
| Property | Value |
|---|---|
| CAS Number | 1818847-51-6 |
| Molecular Formula | C9H18ClFN2O2 |
| Molecular Weight | 240.7 g/mol |
| IUPAC Name | tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride |
| InChIKey | MCWBATRVKUSBMH-UHFFFAOYSA-N |
| Appearance | Typically a white to off-white solid |
| Structural Features | Small azetidine ring, high electronegativity |
The compound's relatively low molecular weight and the presence of fluorine contribute to its specific reactivity profile. The fluorine atom, known for its high electronegativity, enhances the compound's metabolic stability and binding affinity in biological systems. Additionally, the tert-butyl carbamate group serves as a protecting group for the amine functionality, which is particularly valuable in multi-step organic synthesis procedures.
Structural Characteristics
The structure of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride features several key components that determine its chemical behavior:
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A three-membered azetidine ring providing structural rigidity
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A strategically positioned fluorine atom enhancing metabolic stability
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A carbamate group offering specific reactivity patterns
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A tert-butyl protecting group enabling selective deprotection
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The hydrochloride salt formation improving stability and solubility
These structural elements collectively contribute to the compound's utility in medicinal chemistry applications. The small azetidine ring creates a unique spatial arrangement, while the fluorine substituent introduces distinctive electronic effects that can influence binding interactions with biological targets.
Synthesis Methods
The preparation of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride typically involves specialized synthetic routes designed to form the core structure with the appropriate substituents in the correct positions. Understanding these synthetic pathways is crucial for researchers working with this compound.
General Synthetic Approach
The synthesis of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride generally involves the reaction of tert-butyl carbamate with 3-fluoroazetidine derivatives under carefully controlled conditions. This reaction requires precise control of temperature, solvent, and catalysts to achieve optimal yields and purity.
The general synthetic route can be outlined as follows:
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Preparation of the 3-fluoroazetidine precursor
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Functionalization of the azetidine ring with an appropriate leaving group
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Nucleophilic substitution with a protected amine group
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Introduction of the tert-butyloxycarbonyl (Boc) protecting group
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Conversion to the hydrochloride salt for stability
Each step requires specific reaction conditions to ensure high yields and stereochemical control. The final conversion to the hydrochloride salt is typically performed to enhance the compound's stability and shelf-life, as free amine forms can be more susceptible to degradation.
Reaction Conditions and Considerations
The synthesis of this compound requires attention to several critical parameters:
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Temperature control: Many steps are sensitive to temperature fluctuations
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Solvent selection: Typically involves polar aprotic solvents like THF or DCM
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Moisture exclusion: Many reactions require anhydrous conditions
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Purification techniques: Often involves chromatography or recrystallization
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Salt formation: Controlled addition of HCl to form the stable hydrochloride salt
Researchers must carefully monitor reaction progress using analytical techniques such as TLC, HPLC, or NMR to ensure complete conversion and high purity of the final product.
Applications in Medicinal Chemistry
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride serves as a versatile building block in medicinal chemistry, contributing to the development of various biologically active compounds with potential therapeutic applications.
Role as a Building Block
The compound functions primarily as an intermediate in the synthesis of more complex molecules. Its value stems from several key features:
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The protected amine functionality allows for selective deprotection and further functionalization
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The fluorine atom enhances metabolic stability in resulting compounds
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The rigid azetidine ring provides a defined three-dimensional structure
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The hydrochloride salt form offers improved handling properties
These characteristics make it particularly useful in constructing molecules with specific spatial arrangements and electronic properties required for biological activity. The compound's structure allows medicinal chemists to incorporate the fluorinated azetidine moiety into target molecules while maintaining synthetic flexibility for subsequent modifications.
Pharmaceutical Development Applications
In pharmaceutical research, this compound contributes to several important areas:
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Development of enzyme inhibitors, particularly those targeting neurological pathways
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Creation of receptor modulators with enhanced metabolic profiles
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Synthesis of compounds with improved blood-brain barrier penetration
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Design of drugs with extended half-lives due to the metabolic stability conferred by the fluorine atom
The presence of the fluorine atom is particularly significant in drug development, as fluorination often improves a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride a valuable starting material for researchers seeking to develop drugs with optimized pharmacokinetic profiles.
Biological Activity
Research on tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride and structurally related compounds suggests several potential biological mechanisms that merit further investigation.
Enzyme Inhibition Properties
Carbamate derivatives similar to tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride have demonstrated activity as enzyme inhibitors, particularly affecting enzymes involved in neurotransmitter metabolism. Specifically, there is evidence suggesting potential roles in inhibiting acetylcholinesterase, which affects neurotransmitter levels in the synaptic cleft.
The inhibition mechanism typically involves:
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Binding to the active site of the target enzyme
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Formation of a stable complex that prevents normal substrate binding
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Alteration of enzyme kinetics, affecting reaction rates
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Potential reversible or irreversible inhibition depending on structural features
These properties make the compound and its derivatives candidates for investigating treatments for conditions involving dysregulation of neurotransmitter systems, such as certain neurological disorders.
Structure-Activity Relationships
The biological activity of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is closely related to its structural features. The following table compares it with structurally related compounds to highlight key structure-activity relationships:
| Compound | Core Structure | Key Modification | Potential Effect on Activity |
|---|---|---|---|
| tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride | Azetidine | 3-fluoro substitution | Enhanced metabolic stability, small ring size |
| tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride | Pyrrolidine | 4-phenyl substitution | Increased lipophilicity, rigid aromatic interaction |
| tert-butyl N-(3-fluoroazetidin-3-yl)methylcarbamate hydrochloride | Azetidine | Additional N-methyl group | Modified receptor selectivity, altered H-bonding |
This comparison illustrates how subtle structural modifications can significantly impact biological activity profiles. The small azetidine ring in tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride creates a distinct spatial arrangement compared to larger ring systems, potentially affecting binding site interactions.
Research Findings and Developments
Current research involving tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride focuses on exploring its potential in various applications and optimizing its synthesis and utilization.
Current Research Directions
Several research avenues are being explored with this compound:
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Investigation of its role in inhibiting specific enzymes or receptors
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Exploration of its potential in neuropharmacology
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Optimization of synthesis methods to improve yield and purity
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Incorporation into novel drug candidates targeting various disease states
Researchers are particularly interested in the compound's potential applications in neuropharmacology due to the activity of similar carbamates on enzymes like acetylcholinesterase. This enzyme inhibition can affect neurotransmitter levels, suggesting potential applications in conditions involving cholinergic pathways.
Future Research Opportunities
Future research directions for tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride include:
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Detailed investigation of its biological activity profile
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Development of more efficient synthetic routes
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Creation of compound libraries based on this scaffold
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Structure-activity relationship studies to optimize properties
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Exploration of potential therapeutic applications in neurodegenerative diseases
These research directions could lead to valuable insights into the compound's potential applications in pharmaceutical development. Particular emphasis should be placed on understanding the influence of the fluorine atom on metabolic stability and binding properties, as these factors are crucial for drug development.
| Quality Parameter | Analytical Method | Typical Specification |
|---|---|---|
| Chemical Identity | NMR, Mass Spectrometry | Structure confirmation |
| Purity | HPLC, GC | ≥99% |
| Residual Solvents | Headspace GC | ICH guidelines |
| Water Content | Karl Fischer Titration | Typically <0.5% |
| Heavy Metals | ICP-MS | <10 ppm |
| Appearance | Visual Inspection | White to off-white solid |
These quality control measures are essential for ensuring the reliability of research results and the safety and efficacy of any pharmaceutical applications that may emerge from research using this compound .
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